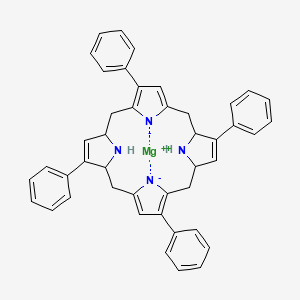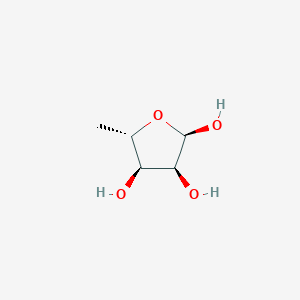
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- is a complex organic compound with a unique structure that includes a carbamic chloride group, a sulfonyl group, and a trifluoroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the carbamic chloride group under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Wissenschaftliche Forschungsanwendungen
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic chloride, methyl(4-(((4-methylphenyl
Eigenschaften
CAS-Nummer |
71215-96-8 |
|---|---|
Molekularformel |
C19H19ClF3N3O4S |
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
N-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-2-[[methyl-(2,2,2-trifluoroacetyl)amino]methyl]phenyl]carbamoyl chloride |
InChI |
InChI=1S/C19H19ClF3N3O4S/c1-12-4-7-15(8-5-12)31(29,30)24-14-6-9-16(26(3)18(20)28)13(10-14)11-25(2)17(27)19(21,22)23/h4-10,24H,11H2,1-3H3 |
InChI-Schlüssel |
UNOYQELXGALVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N(C)C(=O)Cl)CN(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)


![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)









